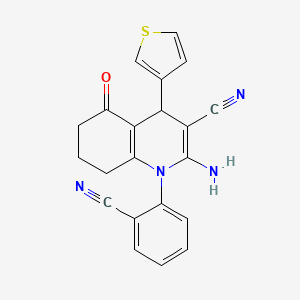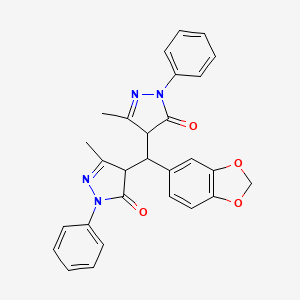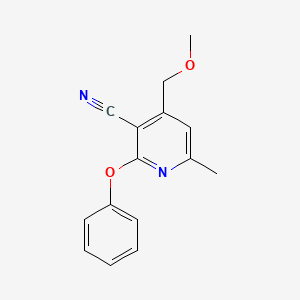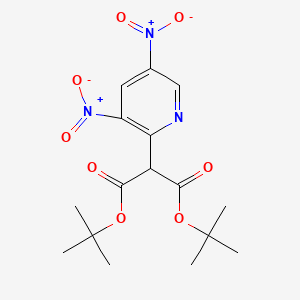ethanoate](/img/structure/B11096512.png)
ethyl (2E)-[(2-fluorobenzyl)amino](2-phenylhydrazinylidene)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE is a complex organic compound characterized by the presence of fluorobenzyl, amino, and phenylhydrazono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzylamine with ethyl 2-bromoacetate under basic conditions to form ethyl 2-[(2-fluorobenzyl)amino]acetate . This intermediate is then reacted with phenylhydrazine in the presence of an oxidizing agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-FLUOROBENZYL)AMINO]ACETATE: Shares the fluorobenzyl and amino groups but lacks the phenylhydrazono group.
ETHYL 2-[(2-BROMOBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE: Similar structure but with a bromobenzyl group instead of a fluorobenzyl group.
Uniqueness
ETHYL 2-[(2-FLUOROBENZYL)AMINO]-2-[(E)-2-PHENYLHYDRAZONO]ACETATE is unique due to the presence of both fluorobenzyl and phenylhydrazono groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18FN3O2 |
|---|---|
Molecular Weight |
315.34 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylimino]-2-(2-phenylhydrazinyl)acetate |
InChI |
InChI=1S/C17H18FN3O2/c1-2-23-17(22)16(21-20-14-9-4-3-5-10-14)19-12-13-8-6-7-11-15(13)18/h3-11,20H,2,12H2,1H3,(H,19,21) |
InChI Key |
AVSMLLCTNNAMCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NCC1=CC=CC=C1F)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11096438.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
![Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide](/img/structure/B11096462.png)
![4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine](/img/structure/B11096466.png)



![4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid](/img/structure/B11096496.png)

![2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11096501.png)

![(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine](/img/structure/B11096517.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11096518.png)

